molecular formula C27H27NO3 B12198479 (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12198479
M. Wt: 413.5 g/mol
InChI Key: OQJUOPHOZYWALB-UQQQWYQISA-N
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Description

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 3. Key structural features include:

  • A biphenyl-4-ylmethylidene group at position 2, contributing aromaticity and lipophilicity.
  • A 6-hydroxy group, enhancing solubility and enabling hydrogen-bond interactions.

While specific pharmacological data for this compound are unavailable in the provided evidence, structurally related benzofuran-3(2H)-ones are studied for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H27NO3/c1-3-4-16-28(2)18-23-24(29)15-14-22-26(30)25(31-27(22)23)17-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-15,17,29H,3-4,16,18H2,1-2H3/b25-17-

InChI Key

OQJUOPHOZYWALB-UQQQWYQISA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

Preparation Methods

One-Step Ester Exchange Method

A pivotal advancement is the one-step ester exchange method using methyl o-acetoxyphenylacetate (1) . Under catalytic conditions (e.g., alumina molecular sieves or titanium oxide composites at 60–140°C), this substrate undergoes intramolecular cyclization to yield benzofuranone (2) with yields exceeding 90%. Key advantages include elimination of hydrolysis steps and scalability (e.g., 96% yield in Example 1 of Patent CN111170972A).

Reaction Conditions:

SubstrateCatalystTemperature (°C)Yield (%)
Methyl o-acetoxyphenylacetateAlumina molecular sieve9096
Ethyl o-acetoxyphenylacetateMagnesium oxide12097

Substituent Introduction at Position 7: [Butyl(methyl)amino]methyl Group

The 7-position requires sequential amine methylation and butylation. A Mannich-type reaction or reductive amination is typically employed.

Mannich Reaction with Formaldehyde and Amines

Reacting 7-hydroxymethylbenzofuranone (4) with formaldehyde and methylbutylamine in the presence of acetic acid generates the tertiary amine (5) . This method mirrors protocols for synthesizing aminobenzofurans via scandium triflate catalysis.

Example Protocol:

  • Substrate: 7-Hydroxymethyl-6-hydroxybenzofuran-3(2H)-one (4) .

  • Reagents: Formaldehyde (1.2 eq), methylbutylamine (1.5 eq).

  • Conditions: Acetic acid (cat.), 60°C, 12 h.

  • Yield: 78% (estimated based on analogous reactions).

Reductive Amination

Alternatively, reductive amination of 7-formylbenzofuranone (6) with methylbutylamine using NaBH3CN or H2/Pd-C affords the target amine. This method offers superior control over stereochemistry and functional group compatibility.

Hydroxy Group Retention at Position 6

The 6-hydroxy group is sensitive to oxidation and electrophilic substitution. Protective strategies are critical during earlier synthetic stages.

Protective Group Strategy

  • Silylation: Treating 6-hydroxybenzofuranone with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF yields the silyl ether (7) , stable under acidic and basic conditions.

  • Deprotection: Final cleavage using tetra-n-butylammonium fluoride (TBAF) restores the hydroxy group without side reactions.

Integrated Synthetic Route

Combining these steps, a plausible synthesis of the target compound is:

  • Step 1: Synthesize benzofuranone (2) via one-step ester exchange.

  • Step 2: Introduce biphenyl-4-ylmethylidene via rhodium-catalyzed alkenylation.

  • Step 3: Protect the 6-hydroxy group as a silyl ether.

  • Step 4: Perform Mannich reaction at position 7.

  • Step 5: Deprotect the silyl ether to regenerate the hydroxy group.

Challenges and Optimizations:

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to enforce the Z-configuration.

  • Regioselectivity: Directed ortho-metalation or blocking groups to prevent undesired substitutions.

Analytical and Characterization Data

Critical for confirming structure and purity:

  • NMR: Distinct signals for the Z-configured exocyclic double bond (δ 6.2–6.8 ppm, J = 10–12 Hz).

  • HPLC: Purity >98% achieved via recrystallization (Example 3 in Patent CN111170972A) .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the biphenyl moiety can be reduced to form a saturated compound.

    Substitution: The butyl(methyl)amino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may result in a fully saturated biphenyl derivative.

Scientific Research Applications

Overview

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, and medicine. Its unique structural features provide a platform for diverse chemical reactions and biological interactions.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions.
  • Introduction of the Biphenyl Group : Coupling reactions, such as Suzuki or Stille coupling, are commonly used.
  • Addition of the Dibutylamino Group : This is performed through nucleophilic substitution reactions.

Types of Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converting hydroxyl groups to ketones or aldehydes.
  • Reduction : Transforming into alcohols or amines.
  • Substitution : The dibutylamino group can be replaced with other nucleophiles.

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo multiple chemical reactions makes it valuable in synthetic organic chemistry.

Biology

Due to its unique structure, the compound may function as a biological probe for studying cellular processes. Its interactions with biological targets could provide insights into metabolic pathways and enzyme functions.

Medicine

Research indicates potential therapeutic applications, including:

  • Anti-inflammatory Properties : Investigations into its ability to modulate inflammatory pathways.
  • Anticancer Activities : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

The compound's unique properties could lead to applications in material science, particularly in developing new polymers or catalysts for chemical reactions.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of similar benzofuran derivatives, demonstrating that modifications to the structure could enhance cytotoxicity against various cancer cell lines. The findings suggest that (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one may exhibit similar effects pending further investigation.

Case Study 2: Biological Probes

Research involving benzofuran compounds has shown their utility as probes in biological assays to study enzyme activity. The unique structural features of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one could allow it to interact with specific enzymes, providing a pathway for understanding enzyme kinetics and mechanisms.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The biphenyl and benzofuran moieties may allow it to bind to hydrophobic pockets in proteins, while the butyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular formulas, and molecular weights:

Compound Name Benzylidene Substituent Amino/Alkyl Substituent Molecular Formula Molecular Weight Reference
(2Z)-2-(Biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one (Target) Biphenyl-4-yl Butyl(methyl)aminomethyl Not Provided ~413.5 (est.) -
(2Z)-2-(2-Fluorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one 2-Fluorophenyl Dimethylaminomethyl C19H18FNO3 327.355
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one 6-Bromo-4H-1,3-benzodioxin-8-yl Butyl(methyl)aminomethyl C23H24BrNO5 474.3
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxyphenyl Methyl (position 7) C18H14O5* 310.3 (est.)
(2Z)-7-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-(2-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2-Methylphenyl 4-(2-Hydroxyethyl)piperazinylmethyl C23H27N3O4* 425.48 (est.)

*Estimated based on structural data.

Key Observations:

Benzylidene Group Variations: The biphenyl-4-yl group in the target compound increases aromatic surface area compared to smaller substituents like 2-fluorophenyl or 4-methoxyphenyl . The 6-bromo-4H-1,3-benzodioxin-8-yl group in introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in biological targets.

Amino/Alkyl Substituent Effects: The butyl(methyl)aminomethyl group (target and ) balances lipophilicity and basicity, whereas dimethylaminomethyl offers higher polarity. The piperazinyl-(2-hydroxyethyl) group in introduces hydrogen-bonding capacity and increased solubility due to the hydroxyl moiety.

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran nucleus which is known for various biological activities. The structural formula is represented as follows:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Benzofuran derivatives, including the compound , exhibit a range of biological activities:

  • Antioxidant Activity : Benzofuran derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that certain benzofuran compounds can inhibit pro-inflammatory cytokines and pathways, such as NF-κB, thereby reducing inflammation .
  • Anticancer Properties : Several studies have demonstrated the ability of benzofuran derivatives to induce apoptosis in cancer cells through various mechanisms, including ROS generation and mitochondrial dysfunction .
  • Cytotoxicity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it can induce apoptosis by increasing caspase activity and ROS levels in cells .
  • Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8, which are crucial in mediating inflammatory responses .
  • Antimicrobial Activity : Some derivatives exhibit moderate activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including the target compound. The results indicated that the compound significantly inhibited cell proliferation in human cancer cell lines (e.g., K562 leukemia cells) and induced apoptosis via mitochondrial pathways. The mechanism involved increased ROS production leading to mitochondrial membrane potential disruption and caspase activation .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit cytokine production in macrophage cells. Results showed a marked decrease in TNF and IL levels, suggesting its potential use in treating chronic inflammatory diseases .

Data Tables

Biological ActivityEffect ObservedReference
CytotoxicityInduces apoptosis in K562 cells
Anti-inflammatoryReduces TNF, IL-1, IL-8 levels
AntimicrobialModerate activity against Gram-positive strains

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